5-クロロ-1H-インドール-6-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

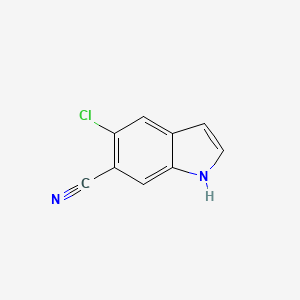

5-Chloro-1H-indole-6-carbonitrile is a chemical compound belonging to the indole family, characterized by the presence of a chloro group at the 5th position and a carbonitrile group at the 6th position of the indole ring. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry .

科学的研究の応用

Biological Activities

Research indicates that 5-chloro-1H-indole-6-carbonitrile exhibits significant biological activities, particularly as an inhibitor of various enzymes and pathways involved in disease processes. Notably:

- Anticancer Activity : Derivatives of this compound have shown antiproliferative effects against certain cancer cell lines, suggesting its utility in cancer therapeutics. For instance, studies have indicated that it can inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression .

- Enzyme Inhibition : The compound has been studied for its interactions with enzymes related to metabolic pathways, which may lead to therapeutic applications in metabolic disorders .

Applications in Drug Discovery

5-Chloro-1H-indole-6-carbonitrile serves as a valuable scaffold for developing various bioactive molecules. Its structural similarity to known bioactive indole derivatives positions it as a candidate for further exploration in medicinal chemistry.

Case Studies

- Inhibition of Cancer Cell Lines : A study demonstrated that derivatives of 5-chloro-1H-indole-6-carbonitrile exhibited significant inhibitory effects on the proliferation of specific cancer cell lines, highlighting its potential as a lead compound for anticancer drug development .

- Mechanistic Studies on Enzyme Interactions : Research has focused on understanding how 5-chloro-1H-indole-6-carbonitrile interacts with metabolic enzymes. These studies aim to elucidate its binding affinities and mechanisms of action, which are critical for developing targeted therapies .

Comparative Analysis with Related Compounds

The unique positioning of the chloro and carbonitrile groups distinguishes 5-chloro-1H-indole-6-carbonitrile from other indole derivatives. Below is a comparison table highlighting structural features and potential applications:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloroindole | Chlorine at position 5 | Basic indole structure |

| 6-Chloroindole | Chlorine at position 6 | Different reactivity profile |

| 5-Bromo-1H-indole | Bromine instead of chlorine | Higher reactivity due to bromine |

| Indole-2-carbonitrile | Carbonitrile at position 2 | Different biological activity |

Future Directions in Research

Further investigation into the full range of biological activities associated with 5-chloro-1H-indole-6-carbonitrile is warranted. Key areas for future research include:

- Detailed Mechanistic Studies : Exploring specific molecular targets and pathways involved in its therapeutic effects.

- Development of New Derivatives : Investigating modifications to enhance efficacy against diseases and assess potential therapeutic benefits.

作用機序

Target of Action

5-Chloro-1H-indole-6-carbonitrile is a derivative of the indole compound . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can inhibit or promote certain biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity of the indole derivative.

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a wide range of potential effects at the molecular and cellular levels .

Action Environment

It is generally known that factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .

生化学分析

Biochemical Properties

5-Chloro-1H-indole-6-carbonitrile, like other indole derivatives, is known to interact with multiple receptors, which makes it useful in developing new derivatives

Cellular Effects

Indole derivatives have been shown to have a broad spectrum of biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

準備方法

The synthesis of 5-Chloro-1H-indole-6-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-chloroindole with cyanogen bromide under basic conditions. Another approach includes the use of palladium-catalyzed coupling reactions, which offer high yields and selectivity . Industrial production methods often employ scalable and cost-effective processes, ensuring the availability of the compound for various applications .

化学反応の分析

5-Chloro-1H-indole-6-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine.

Substitution: The chloro group can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium, and solvents such as methanol or toluene. Major products formed from these reactions include substituted indoles, amines, and oxo derivatives .

類似化合物との比較

5-Chloro-1H-indole-6-carbonitrile can be compared with other indole derivatives such as:

5-Bromo-1H-indole-6-carbonitrile: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.

5-Fluoro-1H-indole-6-carbonitrile: Contains a fluoro group, which can influence its biological activity and chemical properties.

1H-Indole-6-carbonitrile: Lacks the chloro group, making it less reactive in certain substitution reactions.

The uniqueness of 5-Chloro-1H-indole-6-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

5-Chloro-1H-indole-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of cancer therapeutics. This article synthesizes findings from various studies, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 5-Chloro-1H-indole-6-carbonitrile can be represented as follows:

The synthesis typically involves the chlorination of indole derivatives followed by nitrilation processes to yield the desired carbonitrile functional group. Detailed synthetic pathways can be found in studies that explore various derivatives and their biological impacts .

Antiproliferative Effects

Numerous studies have evaluated the antiproliferative activity of 5-Chloro-1H-indole-6-carbonitrile against various cancer cell lines. For instance, it has shown promising results against human cancer cell lines with GI50 values comparable to established chemotherapeutics.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (nM) | Reference |

|---|---|---|---|

| 5-Chloro-1H-indole-6-carbonitrile | A549 (Lung) | 45 | |

| MCF-7 (Breast) | 47 | ||

| HCT116 (Colon) | 50 | ||

| HeLa (Cervical) | 49 |

The compound demonstrated a significant reduction in cell viability across these lines, indicating its potential as a chemotherapeutic agent.

The mechanism by which 5-Chloro-1H-indole-6-carbonitrile exerts its antiproliferative effects primarily involves the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

Key Findings:

- EGFR Inhibition: Compounds structurally related to 5-Chloro-1H-indole-6-carbonitrile have been reported to exhibit IC50 values against EGFR ranging from 9.5 nM to 85 nM, indicating strong inhibitory potential .

- Induction of Apoptosis: The compound increases levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl2, leading to enhanced apoptosis in cancer cells .

Case Study: Antiproliferative Evaluation

In a study evaluating the antiproliferative effects of various indole derivatives, 5-Chloro-1H-indole-6-carbonitrile was tested alongside several analogs. The results highlighted its superior activity compared to many other compounds within the same class.

Summary of Results:

- Cell Viability Assays: Conducted on MCF-10A normal epithelial cells showed that at concentrations up to 50 µM, there was greater than 87% cell viability, indicating selective toxicity towards cancer cells over normal cells .

Pharmacokinetics and Safety Profile

In silico studies predict favorable pharmacokinetic properties for 5-Chloro-1H-indole-6-carbonitrile, including good absorption, distribution, metabolism, and excretion (ADME) characteristics. These findings suggest that the compound may have a suitable safety profile for further development as an anticancer agent .

特性

IUPAC Name |

5-chloro-1H-indole-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOHWURGVUMHRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。